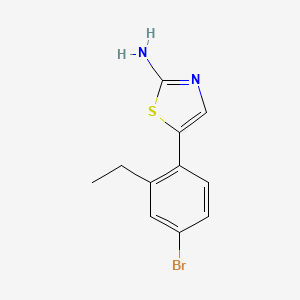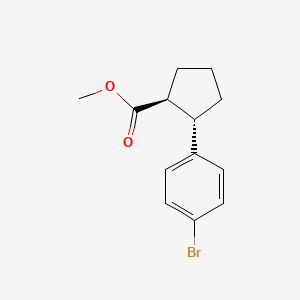
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate is an organic compound with a unique structure that includes a cyclopentane ring substituted with a bromophenyl group and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopentane ring, which is then functionalized with a bromophenyl group.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting material, followed by the addition of a bromophenyl halide to introduce the bromophenyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted cyclopentanecarboxylates.
Reduction: Formation of cyclopentanemethanol derivatives.
Oxidation: Formation of cyclopentanecarboxylic acids.
Applications De Recherche Scientifique
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid
- (1S,2S)-2-(4-Bromophenyl)cyclohexanecarboxylate
Uniqueness
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and biological properties compared to its cyclopropane and cyclohexane analogs
Propriétés
Formule moléculaire |
C13H15BrO2 |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
methyl (1S,2S)-2-(4-bromophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H15BrO2/c1-16-13(15)12-4-2-3-11(12)9-5-7-10(14)8-6-9/h5-8,11-12H,2-4H2,1H3/t11-,12+/m1/s1 |
Clé InChI |
XBGPTQSIFDXOKJ-NEPJUHHUSA-N |
SMILES isomérique |
COC(=O)[C@H]1CCC[C@@H]1C2=CC=C(C=C2)Br |
SMILES canonique |
COC(=O)C1CCCC1C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


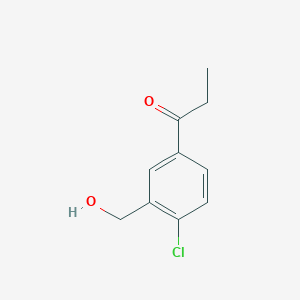

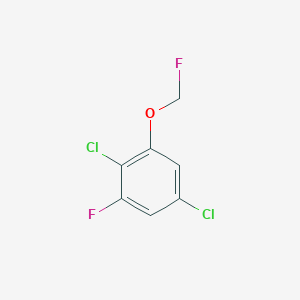
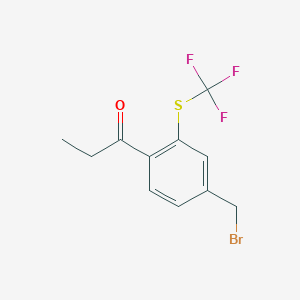
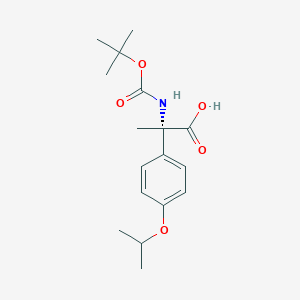
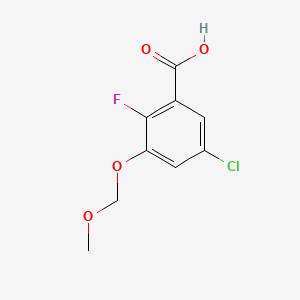
![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
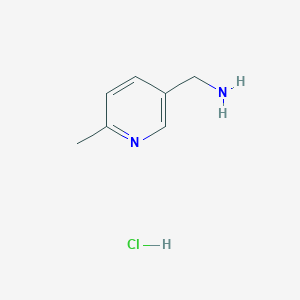
![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
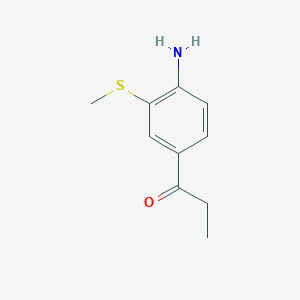
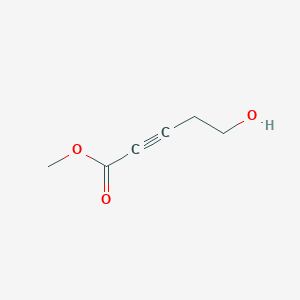
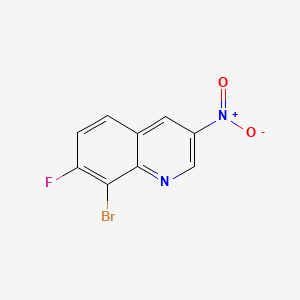
![ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate](/img/structure/B14040247.png)
